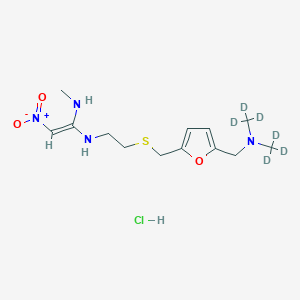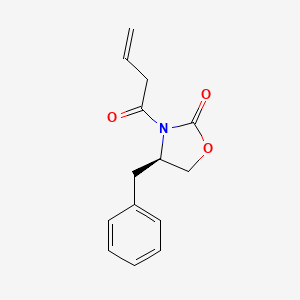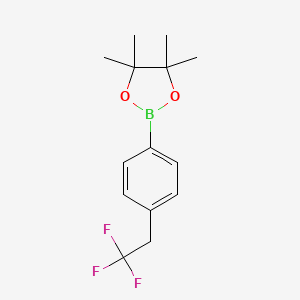
Rapamycin Dialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rapamycin Dialdehyde is a chemical compound that is a derivative of the natural product rapamycin . It is a potent inhibitor of the mTOR pathway, which is involved in cell growth and proliferation . The chemical formula of Rapamycin Dialdehyde is C53H81NO13 . It has a molecular weight of 958.24 g/mol . The compound is a white to off-white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .
Synthesis Analysis
The core structure of rapamycin is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid that is extended by polyketide synthase . The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-PKS modification enzymes . The synthesis of Rapamycin involves several steps and requires careful control of conditions .
Molecular Structure Analysis
The molecular structure of Rapamycin Dialdehyde is complex, with a 31-membered macrocyclic ring . It is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid . The structure is further decorated by post-PKS modification enzymes .
Chemical Reactions Analysis
Rapamycin Dialdehyde is involved in various chemical reactions, particularly in the mTOR signaling pathway . It works by binding to the FK506 binding protein (FKBP12), which in turn inhibits the activity of mTOR . This leads to a reduction in protein synthesis and cell growth .
Physical And Chemical Properties Analysis
Rapamycin Dialdehyde is a white to off-white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) . Its chemical formula is C53H81NO13, and it has a molecular weight of 958.24 g/mol .
Scientific Research Applications
Nanodelivery Systems for Cancer Treatment
Rapamycin has been used in the construction of self-assembled nanodelivery systems for the treatment of breast cancer . In one study, a system was created by assembling a photosensitizer (IR820), rapamycin, and curcumin into nanoparticles. This system was used to realize photothermal therapy and chemotherapy for breast cancer . The nanoparticles showed a superior inhibitory effect on 4T1 cells in vitro compared to free rapamycin or free curcumin .
Treatment of β-Thalassemia and Other Hemoglobinopathies
Rapamycin has been found to induce γ-globin gene expression and increased production of fetal hemoglobin (HbF) in erythroid cells . This makes it of great interest for the treatment of β-thalassemia, a blood disorder that reduces the production of hemoglobin . High levels of fetal hemoglobin have been demonstrated to be beneficial for β-thalassemia patients .
Anti-Bacterial and Anti-Fungal Agent
Rapamycin was initially identified as a very active anti-bacterial and anti-fungal agent . It was extracted from the mycelium of the bacterium Streptomyces hygroscopicus, which was found in soil samples from Easter Island .
Inhibition of Tumor Cell Growth
Rapamycin has been demonstrated to inhibit the in vitro cell growth of tumor cell lines . This property, combined with its ability to induce fetal hemoglobin, makes it a promising candidate for the treatment of various cancers .
Immunosuppressive Agent
Rapamycin has been found to be an effective immunosuppressive agent, and it has been used to prevent kidney rejection after transplant . Its immunosuppressive properties are due to its ability to inhibit the activation and proliferation of T cells .
Treatment of Epilepsy
In a study investigating the effects of rapamycin and curcumin on epilepsy, curcumin mitigated for the insufficiency of rapamycin with its anti-inflammatory and antioxidation effects . A clinical study showed that rapamycin and curcumin decreased anti-apoptotic bcl-2 levels, which has important clinical significance in epilepsy treatment .
Mechanism of Action
Target of Action
Rapamycin Dialdehyde primarily targets the mammalian target of rapamycin (mTOR) . mTOR is an intracellular serine/threonine protein kinase that plays a central role in various cellular processes, including cell growth and proliferation, protein synthesis, and autophagy . Another primary target of Rapamycin is Fpr1 (FK506-sensitive proline rotamase 1) , a protein of the FKBP12 (FK506-binding protein 12 kDa) family .
Mode of Action
Rapamycin inhibits mTOR by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . Once loaded onto the FRB domain, the FKBP12–rapamycin complex inhibits mTOR, which associates with various proteins in mammals and is important in the life of the cell .
Biochemical Pathways
Rapamycin has a specific action on the mTOR signaling pathway . mTOR has been identified as a key regulator of different pathways . The mTOR pathway is a major nutrition and energy sensor that regulates growth and life span in yeast and animals . Inhibition of mTOR by rapamycin results in slower overall root, leaf, and shoot growth and development, leading to poor nutrient uptake and light energy utilization .
Pharmacokinetics
The pharmacokinetics of Rapamycin have been studied in various models . In one study, dogs received a single intramuscular dose of rapamycin and underwent 48-hour whole blood pharmacokinetic sampling . Additionally, daily intramuscular doses of rapamycin were administered for 7 days with blood rapamycin trough levels collected on Day 8, 9, and 15 .
Result of Action
Rapamycin has multiple protective effects against atherosclerosis through various molecular mechanisms . It acts on various cells (endothelial cells, macrophages, vascular smooth muscle cells, and T-cells) in early and advanced atherosclerosis . Moreover, it has been used successfully as an anti-proliferation agent to prevent in-stent restenosis or vascular graft stenosis in patients with coronary artery disease .
Action Environment
The action of Rapamycin can be influenced by environmental factors . For instance, a perceived signal generated by TOR suppression redirects carbon flow and metabolic shift to other pathways to support the growth of rapamycin-treated plants . This indicates a link between TOR signaling and nutrition/light energy status . Moreover, the TOR signaling axis integrates environmental signals to regulate metabolism, growth, and life span .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rapamycin Dialdehyde involves a series of reactions starting from Rapamycin. The first step involves the conversion of Rapamycin to Rapamycin-42-O-succinate. This intermediate is then oxidized to form Rapamycin-42-O-succinimide. The succinimide group is then hydrolyzed to form Rapamycin-42-O-carboxylic acid. The carboxylic acid group is then activated with DCC, followed by reaction with formaldehyde to form Rapamycin Dialdehyde.", "Starting Materials": [ "Rapamycin", "Succinic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "Formaldehyde" ], "Reaction": [ "Rapamycin is reacted with succinic anhydride in the presence of a catalyst to form Rapamycin-42-O-succinate.", "Rapamycin-42-O-succinate is oxidized using a suitable oxidizing agent to form Rapamycin-42-O-succinimide.", "Rapamycin-42-O-succinimide is hydrolyzed using a suitable hydrolyzing agent to form Rapamycin-42-O-carboxylic acid.", "The carboxylic acid group in Rapamycin-42-O-carboxylic acid is activated with DCC.", "Formaldehyde is added to the activated carboxylic acid group to form Rapamycin Dialdehyde." ] } | |
CAS RN |
500733-49-3 |
Product Name |
Rapamycin Dialdehyde |
Molecular Formula |
C₅₁H₇₉NO₁₅ |
Molecular Weight |
946.17 |
synonyms |
(2S)-(2R,3S,6R,7E,9R,15E)-9-Hydroxy-1-((1S,4R)-4-hydroxy-3-methoxycyclohexyl)-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl 1-(2-((2R,3R,6S)-2-hydroxy-6-((S,E)-2-methoxy-3-methyl-5-oxopent-3-en-1-yl)-3-methyltetrahydro-2H- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)

